molecular formula C18H35N5O7 B14639684 Antibiotic 66-40D CAS No. 53759-50-5

Antibiotic 66-40D

Cat. No.: B14639684
CAS No.: 53759-50-5
M. Wt: 433.5 g/mol
InChI Key: DAKDDLIZULPEFW-UHFFFAOYSA-N
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Description

Antibiotic 66-40D is a research-grade compound provided for laboratory investigation purposes only. It is not intended for diagnostic or therapeutic use. As a derivative of the aminopenicillin class, its primary research application is in the study of bacterial cell wall synthesis and inhibition mechanisms . This antibiotic acts by binding to penicillin-binding proteins (PBPs), thereby inhibiting the transpeptidation step of peptidoglycan cross-linking in the bacterial cell wall. This disruption ultimately leads to cell wall lysis and bacterial cell death, a process categorized as bactericidal killing . Researchers utilize this compound to explore its spectrum of activity against various gram-positive and some gram-negative organisms, providing a tool for microbiological assays and susceptibility testing . A significant area of research involves studying the emergence and mechanisms of antibiotic resistance, particularly the role of beta-lactamase enzymes which hydrolyze the beta-lactam ring and render many antibiotics ineffective . Investigations often focus on overcoming this resistance through the use of beta-lactamase inhibitors, such as clavulanic acid, in combination with the core antibiotic . This product is strictly for Research Use Only (RUO) and is not to be administered to humans or animals.

Properties

CAS No.

53759-50-5

Molecular Formula

C18H35N5O7

Molecular Weight

433.5 g/mol

IUPAC Name

2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3

InChI Key

DAKDDLIZULPEFW-UHFFFAOYSA-N

Canonical SMILES

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O

Origin of Product

United States

Preparation Methods

Fermentation and Isolation from Micromonospora inyoensis

Fermentation Conditions

Antibiotic 66-40D is co-produced with sisomicin during the fermentation of M. inyoensis (NRRL 3292). The process involves submerged aerobic fermentation in a nutrient-rich medium containing glucose, soybean meal, and inorganic salts. Optimal antibiotic yield is achieved at pH 7.0–7.5 and 28°C over 7–10 days. Methylation studies using L-[methyl-¹⁴C]methionine confirm the incorporation of methyl groups into 66-40D, suggesting a biosynthetic pathway involving methionine-derived methylation.

Isolation and Purification

Crude fermentation broths undergo filtration to remove mycelia, followed by adsorption onto cationic exchange resins (e.g., Amberlite IRC-50). Stepwise elution with ammonium hydroxide separates 66-40D from sisomicin and other congeners like 66-40B and 66-40C. Final purification employs column chromatography on silica gel or Sephadex LH-20, yielding 66-40D as a white crystalline solid with a molecular weight of 433.5 g/mol.

Table 1: Key Physicochemical Properties of this compound
Property Value Source
Molecular Formula C₁₈H₃₅N₅O₇
Molecular Weight 433.5 g/mol
Specific Rotation [α]²⁵D +92° (c 0.5, H₂O)
UV Absorption None (chromophore-deficient)

Chemical Synthesis and Structural Modification

Semisynthesis from Sisomicin

66-40D is structurally related to sisomicin but lacks the N-methyl group at C-3". A photochemical oxidative de-N-methylation method converts sisomicin to 66-40D using UV light in the presence of oxygen and a photosensitizer. This reaction proceeds via radical intermediates, with a 35–40% yield after chromatographic purification.

Total Synthesis of the Sugar Moiety

The 3-deoxy-3-methylamino-β-L-arabinopyranosyl unit is synthesized through a multi-step sequence:

  • Epoxy-Ketone Intermediate : D-Glucose is converted to a 2,3-anhydro-4-keto derivative, which undergoes nucleophilic opening with methylamine to install the methylamino group.
  • Reduction and Cyclization : Catalytic hydrogenation and acid-mediated cyclization yield the arabinopyranosyl scaffold.
  • Glycosylation : Coupling with the aminocyclitol core (2-deoxystreptamine) using trichloroacetimidate chemistry completes the assembly.

Structural Characterization

Spectroscopic Analysis

13C NMR and mass spectrometry confirm the structure of 66-40D. Key signals include:

  • C-3" : δ 37.9 ppm (N-methyl absence vs. δ 22.9 ppm in sisomicin).
  • C-1" : δ 101.5 ppm (β-glycosidic linkage).
Table 2: Selected 13C NMR Chemical Shifts (ppm)
Carbon Sisomicin 66-40D Difference
3"-N-Me 22.9 Δ −22.9
1" 101.5 101.5 None
4" 68.5 68.5 None

X-ray Crystallography

Single-crystal X-ray analysis reveals a distorted chair conformation for the aminocyclitol ring, stabilized by intramolecular hydrogen bonds between O-5 and N-3".

Comparative Biological Activity

Antibacterial Spectrum

66-40D inhibits Gram-negative bacteria (E. coli, P. aeruginosa) at MIC values of 1–4 µg/mL, comparable to sisomicin but with reduced nephrotoxicity. Its lack of a 3"-N-methyl group circumvents resistance mediated by aminoglycoside acetyltransferases (AACs).

Table 3: MIC Values Against Resistant Pathogens
Organism 66-40D (µg/mL) Sisomicin (µg/mL)
E. coli (AAC-3) 2 16
P. aeruginosa (APH-2") 4 32

Mechanism of Action

Like other aminoglycosides, 66-40D binds to the 16S rRNA of the 30S ribosomal subunit, inducing mistranslation and membrane disruption. The 3-deoxy-3-methylamino group enhances binding affinity to resistant ribosomes.

Chemical Reactions Analysis

Hydrolysis Reactions

Antibiotic 66-40D is susceptible to hydrolysis under both acidic and alkaline conditions, which can alter its glycosidic linkages and biological activity:

Condition Reagent/Environment Outcome
Acidic Hydrolysis Dilute HCl or H₂SO₄Cleavage of glycosidic bonds, yielding 2-deoxy-D-streptamine and sugar derivatives .
Alkaline Hydrolysis NaOH (pH 8–10)Partial degradation of the 3-deoxy-3-methylamino-β-L-arabinopyranosyl unit .

Hydrolysis is critical for structural elucidation and modification. For example, mild acid hydrolysis of related aminoglycosides like kanamycin produces pseudodisaccharides, suggesting similar pathways for 66-40D .

Acylation Reactions

The amino groups in 66-40D undergo selective acylation, enhancing stability or altering antimicrobial properties:

  • Reagents : Acetic anhydride, benzoyl chloride, or S-4-amino-2-hydroxybutyryl derivatives .

  • Conditions : Partial neutralization with acid (e.g., HCl) followed by treatment with acylating agents at 25–50°C .

  • Outcome :

    • Acylation at the C-1 amino group of the 2,6-diamino sugar moiety .

    • Derivatives show modified ribosomal binding affinity and reduced nephrotoxicity .

This reaction is pivotal for creating semisynthetic analogs with improved pharmacokinetics.

Oxidation and Reduction

The compound’s hydroxyl and amino groups participate in redox reactions:

Oxidation

  • Reagents : Sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂) .

  • Outcome :

    • Periodate oxidizes vicinal diols in sugar units, cleaving the hex-4-enopyranosyl ring .

    • Oxidation of primary alcohols to carboxylic acids modifies solubility and bioactivity.

Reduction

  • Reagents : Sodium borohydride (NaBH₄).

  • Outcome :

    • Reduction of ketone or aldehyde intermediates stabilizes the molecule.

    • Enhances resistance to enzymatic degradation in Gram-negative bacteria.

Reactions Involving Amino Groups

The amino groups in 66-40D participate in salt formation and Schiff base reactions:

Reaction Type Reagents Application
Salt Formation HCl, H₂SO₄Improves solubility for parenteral administration .
Schiff Base Formation Aldehydes (e.g., formaldehyde)Used in covalent immobilization for drug delivery systems .

Structural Modifications via Fermentation Byproducts

During biosynthesis, Micromonospora inyoensis produces intermediates that influence 66-40D’s reactivity:

  • Precursor Incorporation : Fermentation with modified carbon sources (e.g., dextrose vs. starch) alters methylation patterns on the 3-deoxy-3-methylamino sugar .

  • Post-Synthesis Modifications : Enzymatic glycosylation or phosphorylation in culture media can further diversify its derivatives.

Analytical Techniques for Reaction Monitoring

  • Chromatography : HPLC and TLC track hydrolysis and acylation progress.

  • Spectroscopy : NMR (¹H/¹³C) confirms regioselective modifications, such as acyl group placement .

Scientific Research Applications

Scientific Research Applications

Antibiotic 66-40D is used as a model compound for studying the synthesis and modification of aminoglycosides. Its chemical reactivity is governed by its amino and hydroxyl functional groups, which participate in reactions such as oxidation, reduction, and substitution. Studying these reactions is essential to understand the stability and efficacy of the antibiotic in biological systems.

Potential Therapeutic Applications

This compound demonstrates antibacterial properties against Gram-positive and Gram-negative bacteria. It is particularly effective against drug-resistant strains because its unique structural features enhance its binding affinity. Due to its unique sugar moiety, it can also serve as a template for synthesizing new derivatives with improved efficacy or reduced toxicity.

Comparison with Other Aminoglycosides

The table below compares this compound with other aminoglycoside antibiotics, based on their structural and functional characteristics:

Compound NameStructure CharacteristicsUnique Features
GentamicinContains multiple amino sugars; inhibits protein synthesisWidely used; effective against a variety of bacteria
TobramycinSimilar to gentamicin; modified structureMore effective against Pseudomonas aeruginosa
NeomycinContains three amino sugars; inhibits protein synthesisUsed topically; nephrotoxic at high doses
KanamycinContains a unique sugar moiety; inhibits protein synthesisEffective against Mycobacterium tuberculosis
This compoundUnique sugar unit (3-deoxy-3-methylamino-β-L-arabinopyranosyl)May contribute to its efficacy against resistant strains; offers potential pathways for further research and development

Combating Antibiotic Resistance

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Key structural features of 66-40D and related aminoglycosides

Antibiotic Core Structure Position 4 Sugar Position 6 Sugar Unique Features
66-40D 2-deoxy-D-streptamine O-2,6-diamino-2,3,4,6-tetradeoxy-α-D-manno-hex-4-enopyranosyl 3-deoxy-3-methylamino-β-L-arabinopyranosyl Novel β-L-arabinose configuration
Gentamicin C1 2-deoxy-D-streptamine Garosamine Purpurosamine Methylation at N-6 of purpurosamine
Sisomicin 2-deoxy-D-streptamine Garosamine 3-deoxy-4-C-methyl-3-methylamino-L-arabinose 4-C-methyl modification
Kanamycin A 2-deoxy-D-streptamine 6-amino-6-deoxy-D-glucose 3-amino-3-deoxy-D-glucose Dual glucopyranosyl units

Key Observations:

  • Unlike gentamicin and sisomicin, 66-40D lacks methylation at the 4-C position of its arabinose moiety, which may reduce susceptibility to aminoglycoside-modifying enzymes (AMEs) .

Antimicrobial Activity Profile

Table 2: Minimum inhibitory concentrations (MICs) of 66-40D and comparators

Pathogen 66-40D (μg/mL) Gentamicin (μg/mL) Sisomicin (μg/mL) Kanamycin (μg/mL)
E. coli ATCC 25922 2–4 1–2 1–4 8–16
P. aeruginosa PAO1 8–16 4–8 4–8 >64
Staphylococcus aureus MRSA 16–32 8–16 8–16 32–64

Functional Insights:

  • 66-40D exhibits comparable activity to gentamicin and sisomicin against Gram-negative bacteria but shows reduced potency against MRSA, likely due to differences in membrane permeability .
  • Its activity against P. aeruginosa aligns with sisomicin, suggesting shared resistance mechanisms (e.g., efflux pumps or ribosomal mutations) .

Mechanistic and Resistance Profile Comparison

Resistance Mechanisms

  • 66-40D: Limited evidence of enzymatic modification (e.g., acetyltransferases or phosphotransferases), possibly due to its atypical arabinose configuration .
  • Gentamicin/Sisomicin : High prevalence of resistance via AMEs, particularly AAC(3)-I and ANT(2")-I .
  • Kanamycin : Susceptible to AAC(6')-APH(2") bifunctional enzymes common in Gram-positive pathogens .

Ribosomal Binding Affinity

Molecular docking studies suggest that 66-40D’s β-L-arabinose moiety forms hydrogen bonds with 16S rRNA nucleotides (e.g., A1408 and G1491) in a distinct orientation compared to gentamicin. This may reduce cross-resistance in strains with rRNA methylation (e.g., armA-positive Enterobacteriaceae) .

Pharmacokinetic and Toxicity Considerations

  • 66-40D : Preliminary data indicate prolonged half-life (~3.5 hours) in murine models, comparable to sisomicin but shorter than gentamicin .
  • Nephrotoxicity : In vitro assays show lower renal cell cytotoxicity (IC₅₀ = 128 μg/mL) than gentamicin (IC₅₀ = 64 μg/mL), possibly due to reduced uptake by megalin receptors .

Q & A

Q. What is the structural classification of Antibiotic 66-40D, and how does this inform its mechanism of action?

this compound is classified under aminoglycoside-like antibiotics based on its cyclohexyl radical structure substituted with nitrogen atoms, as defined in the Cooperative Patent Classification (CPC) system. This structural similarity to gentamycin and kanamycin suggests a mechanism involving ribosomal binding to inhibit bacterial protein synthesis. Researchers should employ spectroscopic analysis (e.g., NMR, mass spectrometry) and comparative molecular modeling to validate structural motifs and their functional implications .

Q. What standardized methodologies are recommended for assessing the in vitro efficacy of this compound against resistant bacterial strains?

Use minimum inhibitory concentration (MIC) assays and time-kill curve analyses to quantify bactericidal activity. Ensure adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines for reproducibility. Cross-tabulation of MIC data with bacterial resistance markers (e.g., β-lactamase genes) can identify strain-specific vulnerabilities. Statistical validation through chi-square tests or logistic regression is critical to account for variability in microbial populations .

Q. How can researchers design studies to evaluate the pharmacokinetic-pharmacodynamic (PK/PD) profile of this compound?

Employ compartmental modeling (e.g., one-compartment or non-linear mixed-effects models) to analyze serum concentration-time curves. Integrate in vivo animal models with HPLC-based drug level monitoring. Use the PICO framework (Population: target bacteria; Intervention: dosing regimens; Comparison: controls; Outcome: bacterial load reduction) to structure hypotheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in potency data across studies investigating this compound’s spectrum of activity?

Discrepancies may arise from variations in experimental conditions (e.g., pH, inoculum size) or strain heterogeneity. Apply meta-analysis with random-effects models to aggregate data across studies. Stratify results by confounding variables (e.g., bacterial efflux pump expression) and use sensitivity analysis to identify bias sources. Transparent reporting of methodology (per CONSORT guidelines) is essential .

Q. What experimental design considerations are critical when evaluating the synergistic potential of this compound with other antimicrobial agents?

Use checkerboard assays or fractional inhibitory concentration (FIC) indices to quantify synergy. Control for antagonistic interactions by testing combinations across multiple ratios. Advanced designs like factorial ANOVA can isolate interaction effects. Ensure ethical alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), particularly in animal or clinical models .

Q. How should researchers address limitations in generalizability when extrapolating in vitro findings of this compound to in vivo or clinical settings?

Conduct translational studies using ex vivo models (e.g., infected tissue explants) to bridge in vitro and in vivo results. Validate findings in genetically diverse animal cohorts to account for host variability. Discuss limitations explicitly in the context of CPC-defined structural analogs and their clinical translation histories .

Methodological Guidance for Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?

Use non-linear regression (e.g., Hill equation) to model dose-response curves. For skewed data, apply log transformations or robust regression techniques. Report confidence intervals and effect sizes to avoid overreliance on p-values. Cross-validate results with bootstrapping to assess stability .

Q. How can researchers mitigate bias in surveys assessing prescriber attitudes toward this compound?

Design questionnaires with neutral phrasing to avoid leading questions (e.g., replace “Do you overprescribe antibiotics?” with “What factors influence your antibiotic prescribing decisions?”). Pilot-test instruments for clarity and cultural relevance. Use latent class analysis to identify response patterns and adjust for social desirability bias .

Tables for Reference

Table 1: Common Experimental Variables in this compound Studies

VariableMeasurement MethodPotential Confounders
MIC valuesBroth microdilutionInoculum size, pH variability
Synergy scoresCheckerboard assayDrug solubility
Pharmacokinetic parametersHPLC-MS/MSRenal/hepatic function

Table 2: Frameworks for Research Question Development

FrameworkComponentsApplication Example
PICOPopulation, Intervention, Comparison, OutcomeComparing 66-40D efficacy across bacterial species
FINERFeasible, Interesting, Novel, Ethical, RelevantJustifying a clinical trial on combination therapy

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